(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17472209
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2 |
|---|---|
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | (1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m0/s1 |
| Standard InChI Key | JABXHLFVWSFRKY-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C(=CC(=C1F)F)F)[C@H](CN)N |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(CN)N |
Introduction
(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is a fluorinated organic compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol. This compound belongs to the class of diamines and features a trifluorophenyl group, which contributes to its unique chemical and biological properties. It is identified by the CAS number 1213117-71-5 and has been studied for its potential applications in pharmaceuticals and materials science .
Synthesis and Preparation
The synthesis of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine typically involves:
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Starting Materials: Fluorinated benzene derivatives and ethylenediamine.
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Reaction Conditions: Catalytic hydrogenation or reductive amination under controlled conditions.
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Purification: The product is purified through recrystallization or chromatography to achieve high purity.
This process ensures the retention of the (1R) stereochemistry and minimizes the formation of byproducts .
Applications
4.1 Pharmaceutical Research
The trifluorophenyl group imparts enhanced metabolic stability and lipophilicity, making this compound a candidate for drug discovery:
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It has been investigated for its potential as a precursor in synthesizing bioactive molecules.
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The diamine functionality allows it to act as a building block in various pharmaceutical formulations.
4.2 Material Science
Due to its unique electronic properties conferred by the trifluorophenyl group, this compound is explored for:
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Use in designing advanced polymers.
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Applications in electronic materials where fluorinated compounds are valued for their thermal stability.
Biological Activity
Although specific biological activities of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine are not extensively documented, related fluorinated diamines have shown:
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Antimicrobial activity against bacterial strains.
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Potential as enzyme inhibitors due to their structural mimicry of natural substrates.
Further research is required to fully elucidate its pharmacological profile .
Comparative Data Table
To understand its relevance better, here is a comparison with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Group | Application Area |
|---|---|---|---|---|
| (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine | C8H9F3N2 | 190.17 | Trifluorophenyl + Diamine | Drug precursor |
| (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine | C8H9F3N2 | 190.17 | Trifluorophenyl + Diamine | Enantiomeric studies |
| (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine | C8H10F2N2 | 172.18 | Difluorophenyl + Diamine | Pharmaceutical research |
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